N-ethyl-2-thiophenecarboxamide
Description
Properties
CAS No. |
98547-26-3 |
|---|---|
Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
N-ethylthiophene-2-carboxamide |
InChI |
InChI=1S/C7H9NOS/c1-2-8-7(9)6-4-3-5-10-6/h3-5H,2H2,1H3,(H,8,9) |
InChI Key |
JRQVTSNPTSBIBR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Ethyl 2 Thiophenecarboxamide and Its Analogues
Established Synthetic Pathways to the Thiophenecarboxamide Core
The construction of the thiophenecarboxamide scaffold can be broadly categorized into two approaches: the formation of the amide bond on a pre-existing thiophene (B33073) ring and the construction of the thiophene ring itself.
Amidation Reactions from 2-Thiophenecarboxylic Acid Derivatives
The most direct and widely employed method for the synthesis of N-ethyl-2-thiophenecarboxamide involves the amidation of 2-thiophenecarboxylic acid or its activated derivatives with ethylamine (B1201723). ontosight.ai
A common strategy is the conversion of 2-thiophenecarboxylic acid to a more reactive species, such as an acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride. evitachem.com The resulting 2-thiophenecarbonyl chloride is then reacted with ethylamine, often in the presence of a base like triethylamine (B128534), to yield this compound. evitachem.com
Alternatively, coupling agents can be used to facilitate the direct amidation of 2-thiophenecarboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive O-acylisourea intermediate, which readily reacts with ethylamine. fishersci.it The addition of additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction efficiency and minimize side reactions. fishersci.it A study on the synthesis of related thiophene-carboxamides utilized 4-(dimethyl-amino) pyridine (B92270) (DMAP) as a catalyst and N,N-dicyclohexylcarbodiimide (DCC) as a coupling-agent in dichloromethane (B109758) (DCM). mdpi.com
Another approach involves the aminolysis of esters of 2-thiophenecarboxylic acid. For instance, ethyl 2-thiophenecarboxylate can be heated with ethylenediamine (B42938) to produce N-(2-aminoethyl)-thiophene-2-carboxamide. prepchem.com While this example uses ethylenediamine, the principle can be applied to ethylamine as well, likely requiring elevated temperatures and extended reaction times.
| Reagent Type | Specific Reagent | Role | Reference |
|---|---|---|---|
| Activating Agent | Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | evitachem.com |
| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid | fishersci.it |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | fishersci.it | ||
| Additive | N-hydroxysuccinimide (NHS) | Enhances efficiency, reduces side reactions | fishersci.it |
| 1-hydroxybenzotriazole (HOBt) | fishersci.it | ||
| Catalyst | 4-(dimethyl-amino) pyridine (DMAP) | Catalyzes the coupling reaction | mdpi.com |
Heterocyclic Ring Construction Strategies for Thiophene Formation
Well-established methods for thiophene synthesis include the Paal-Knorr, Fiesselmann, and Gewald syntheses. derpharmachemica.combohrium.com The Paal-Knorr synthesis, for example, involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide to form the thiophene ring. derpharmachemica.com The Gewald reaction is a multicomponent reaction that yields 2-aminothiophenes, which can be further functionalized. chemicalbook.comclockss.org It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. clockss.org
More recent strategies focus on the cyclization of functionalized alkynes. mdpi.com These methods can be promoted by bases or catalyzed by metals and offer a high degree of regioselectivity and atom economy. mdpi.com For instance, the reaction of NaSH with 2-chloro-3-alkynyl quinoxalines/pyrazines has been used to construct fused thiophene rings. nih.gov Iodocyclization of S-containing alkyne substrates is another powerful tool for creating functionalized thiophenes. bohrium.com
Targeted Synthesis of this compound
The direct synthesis of this compound is most efficiently achieved through the amidation of 2-thiophenecarboxylic acid or its derivatives with ethylamine. A typical laboratory-scale synthesis would involve the reaction of 2-thiophenecarbonyl chloride with ethylamine in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine to neutralize the HCl generated during the reaction. evitachem.com
Alternatively, coupling agent-mediated procedures provide a milder and often higher-yielding approach. For example, 2-thiophenecarboxylic acid can be reacted with ethylamine in the presence of a carbodiimide (B86325) coupling agent like EDC and an additive such as HOBt in a solvent like DMF. fishersci.it
Green Chemistry Principles in Thiophenecarboxamide Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thiophenecarboxamides to reduce environmental impact and improve safety. rroij.compandawainstitute.com Key considerations include the use of safer solvents, minimizing waste, and designing for energy efficiency. pandawainstitute.comacs.org
One approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, often with less solvent usage compared to conventional heating. nih.gov For example, the synthesis of certain thiophene carboxamide derivatives has been successfully carried out using microwave irradiation. nih.gov
Another green approach is the development of one-pot syntheses, which reduce the number of work-up and purification steps, thereby minimizing solvent use and waste generation. researchgate.net The use of renewable starting materials and catalysts is also a key aspect of green chemistry in this context. rroij.com
| Green Chemistry Principle | Application in Thiophenecarboxamide Synthesis | Reference |
|---|---|---|
| Waste Prevention | One-pot synthesis to reduce intermediate isolation and purification steps. | researchgate.net |
| Atom Economy | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | acs.org |
| Safer Solvents and Auxiliaries | Use of less hazardous solvents or solvent-free conditions, such as microwave-assisted synthesis. | nih.gov |
| Design for Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. | acs.org |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | rsc.org |
Catalytic Approaches in Thiophenecarboxamide Formation
Catalysis plays a pivotal role in modern organic synthesis, and the formation of thiophenecarboxamides is no exception. Catalytic methods offer advantages such as higher efficiency, milder reaction conditions, and improved selectivity.
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of amides. rsc.org For instance, cobalt(III)-catalyzed C-H aminocarbonylation of thiophenes with isocyanates has been developed. rsc.org This method allows for the direct installation of an amide group onto the thiophene ring, controlled by a directing group. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to synthesize substituted thiophenecarboxamides. mdpi.comresearchgate.net
Enzymatic catalysis offers a green and highly selective alternative for amide bond formation. Enzymes can operate under mild conditions and often exhibit high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups. acs.org
Process Optimization and Scale-Up Considerations for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and scale-up considerations. google.com Key factors include cost-effectiveness, safety, and environmental impact.
For a large-scale synthesis, a cost-effective route is paramount. google.com This often involves selecting readily available and inexpensive starting materials and optimizing reaction conditions to maximize yield and minimize reaction time. The choice of solvent is also critical, with considerations for cost, safety, and ease of recovery and recycling.
Process safety is another major concern. A thorough risk assessment of all chemicals and reaction steps is necessary. The use of continuous flow reactors can offer advantages over batch reactors in terms of safety, heat transfer, and process control.
Elucidation of Reaction Mechanisms and Chemical Transformations
Mechanistic Investigations of Amidation Reactions
The synthesis of N-ethyl-2-thiophenecarboxamide typically proceeds through the amidation of 2-thiophenecarboxylic acid or its derivatives with ethylamine (B1201723). The general mechanism for this nucleophilic acyl substitution is initiated by the attack of the nucleophilic amine on the carbonyl carbon of the carboxylic acid derivative. libretexts.org
Several methods can be employed to facilitate this reaction:
Acid Chloride Route: A common and efficient method involves the conversion of 2-thiophenecarboxylic acid to 2-thiophenecarbonyl chloride using reagents like thionyl chloride (SOCl₂). evitachem.com The resulting acid chloride is highly electrophilic and readily reacts with ethylamine. The mechanism involves the nucleophilic attack of the ethylamine nitrogen on the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the this compound. libretexts.org
Coupling Agent-Mediated Amidation: Direct amidation of 2-thiophenecarboxylic acid with ethylamine can be achieved using coupling agents. These reagents activate the carboxylic acid to facilitate the nucleophilic attack by the amine. While specific studies on this compound are not extensively detailed, analogous reactions with other amides suggest the use of catalysts like ortho-iodo arylboronic acids. science.gov These catalysts can promote the formation of amides under mild conditions. science.gov
The general mechanism for direct amidation often involves the formation of a more reactive species from the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. science.gov The reaction equilibrium is typically driven forward by the removal of water.
Nucleophilic Substitution Reactions Involving the N-ethyl Moiety
The N-ethyl moiety of this compound is generally unreactive towards nucleophilic substitution under normal conditions. The carbon-nitrogen bond of the amide is robust. However, under specific and often harsh reaction conditions, transformations involving this group can be envisaged. For a nucleophilic substitution to occur at the ethyl group, the nitrogen would have to act as a leaving group, which is highly unfavorable. masterorganicchemistry.com
Reactions that do occur at the amide group typically involve the carbonyl carbon or the nitrogen atom, rather than a direct substitution on the ethyl group itself. wikipedia.org For instance, hydrolysis of the amide bond under acidic or basic conditions leads to the cleavage of the C-N bond, yielding 2-thiophenecarboxylic acid and ethylamine, which is a nucleophilic acyl substitution reaction at the carbonyl carbon. libretexts.orgevitachem.com
Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring System
The thiophene ring in this compound is an aromatic system and can undergo electrophilic aromatic substitution. The directing effect of the substituents on the ring governs the position of substitution. The carboxamide group (-CONHCH₂CH₃) is a deactivating group and a meta-director. However, the sulfur atom in the thiophene ring is an ortho, para-director, with a strong preference for substitution at the C5 position (ortho to the sulfur and meta to the carboxamide group).
The +M effect of the sulfur atom, which enhances the nucleophilicity of the C3 and C5 positions, often overrides the deactivating effect of the carboxamide group. mdpi.com Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C5 position. If the C5 position is blocked, substitution may occur at the C4 position.
A proposed mechanism for electrophilic substitution involves the attack of an electrophile on the C5 position of the thiophene ring, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the thiophene ring, yielding the substituted product. mdpi.com
Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound
| Electrophile | Reagents | Major Product |
| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | N-ethyl-5-nitro-2-thiophenecarboxamide |
| Sulfonyl group (SO₃) | Fuming H₂SO₄ | 5-(ethylcarbamoyl)-2-thiophenesulfonic acid |
| Acyl group (RCO⁺) | RCOCl/AlCl₃ | 5-acyl-N-ethyl-2-thiophenecarboxamide |
| Alkyl group (R⁺) | RCl/AlCl₃ | N-ethyl-5-alkyl-2-thiophenecarboxamide |
This table is predictive and based on general principles of electrophilic aromatic substitution on substituted thiophenes.
Oxidation and Reduction Pathways of the this compound Scaffold
The this compound molecule possesses several sites susceptible to oxidation and reduction.
Oxidation:
Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. evitachem.com This transformation alters the electronic properties of the thiophene ring.
Amide Group: While amides are generally resistant to oxidation, strong oxidizing conditions could potentially lead to degradation of the molecule.
Reduction:
Amide Group: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.comlibretexts.org This reaction converts this compound into N-ethyl-1-(thiophen-2-yl)methanamine. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the expulsion of an aluminate species. libretexts.org
Thiophene Ring: The thiophene ring can be reduced under certain catalytic hydrogenation conditions, although this often requires forcing conditions and can lead to ring opening.
Rearrangement Reactions and Functional Group Interconversions
While specific rearrangement reactions extensively studied for this compound are not widely documented, related thiophene carboxamides can undergo various transformations. colab.ws
Functional Group Interconversions:
Functional group interconversions offer pathways to modify the this compound scaffold. solubilityofthings.comscribd.com
Amide to Nitrile: Dehydration of the primary amide analogue (N-H instead of N-ethyl) with a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) would yield 2-thiophenecarbonitrile. beilstein-journals.org
Amide to Carboxylic Acid: As mentioned previously, hydrolysis of the amide bond under acidic or basic conditions regenerates the carboxylic acid (2-thiophenecarboxylic acid) and ethylamine. libretexts.orgevitachem.com
Amide to Amine: Reduction of the amide with LiAlH₄ converts the carboxamide group to an aminomethyl group. evitachem.comlibretexts.org
Alcohol to Halide: While not directly involving the starting molecule, if a related thiophene derivative contains a hydroxyl group, it can be converted to a halide, a common functional group interconversion. vanderbilt.edu
Some well-known rearrangement reactions, such as the Hofmann, Curtius, or Lossen rearrangements, typically involve primary amides or their derivatives and would require modification of the this compound structure to proceed. tandfonline.comorganic-chemistry.org The Beckmann rearrangement, which converts an oxime to an amide, is a synthetic route to amides rather than a reaction of them. wiley-vch.de
Metal-Mediated and Organocatalytic Transformations
Modern synthetic methods, including metal-mediated and organocatalytic reactions, offer powerful tools for the functionalization of molecules like this compound.
Metal-Mediated Transformations:
Transition metal-catalyzed reactions, particularly C-H activation, are highly valuable for the direct functionalization of the thiophene ring. nih.gov The amide group can act as a directing group, controlling the site-selectivity of these reactions. rsc.org
Palladium-Catalyzed C-H Arylation: Palladium catalysts can facilitate the direct arylation of the thiophene ring. rsc.orgresearchgate.net While the amide itself can be a directing group, often an auxiliary directing group is installed to achieve high regioselectivity. nih.gov
Cobalt-Catalyzed C-H Aminocarbonylation: Cobalt catalysts have been used for the aminocarbonylation of thiophenes, suggesting that the reverse reaction or further functionalization could be possible. rsc.org The N-aryl amide group introduced in such reactions can direct further C-H functionalization. rsc.org
Ruthenium-Catalyzed C-H Activation: Ruthenium complexes are also known to catalyze C-H activation, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.govrsc.org
C-H Alumination: Palladium-catalyzed C-H alumination of thiophenes has been shown to occur selectively at the 2-position, which could be a pathway for further functionalization of the thiophene ring in related structures. acs.org
Organocatalytic Transformations:
Organocatalysis, which utilizes small organic molecules as catalysts, provides an alternative to metal-based systems. nih.govorganic-chemistry.org
Amidation: Organocatalysts can be employed to promote the amidation reaction for the synthesis of this compound. science.gov
Asymmetric Reactions: Chiral organocatalysts could potentially be used to induce asymmetry in reactions involving the this compound scaffold, for instance, in cycloaddition reactions or functionalizations at the thiophene ring. mdpi.com
Functional Group Interconversions: Organocatalysts can mediate various functional group interconversions under mild conditions. organic-chemistry.org
Table 2: Summary of Key Transformations
| Reaction Type | Reagents/Catalysts | Product Type |
| Amidation | SOCl₂, then Ethylamine | This compound |
| Hydrolysis | H₃O⁺ or OH⁻ | 2-Thiophenecarboxylic acid + Ethylamine |
| Reduction | LiAlH₄ | N-ethyl-1-(thiophen-2-yl)methanamine |
| Electrophilic Substitution | HNO₃/H₂SO₄ | N-ethyl-5-nitro-2-thiophenecarboxamide |
| C-H Arylation | Pd catalyst, Aryl halide | N-ethyl-5-aryl-2-thiophenecarboxamide |
Advanced Spectroscopic and Structural Characterization Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of N-ethyl-2-thiophenecarboxamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The thiophene (B33073) ring protons typically appear in the aromatic region (δ 7.0-8.0 ppm) as a set of multiplets, with their specific shifts and coupling patterns dictated by their positions on the ring. The N-H proton of the secondary amide will likely appear as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group, with a chemical shift that can vary depending on solvent and concentration. The ethyl group will present a characteristic quartet for the methylene (-CH₂-) protons coupled to the methyl group, and a triplet for the terminal methyl (-CH₃) protons, both in the aliphatic region of the spectrum.
¹³C NMR: The carbon NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing at the downfield end of the spectrum (δ 160-170 ppm). The carbons of the thiophene ring will resonate in the aromatic region (δ 125-145 ppm). The two carbons of the ethyl group will be found in the upfield, aliphatic region. Data from related compounds like 2-thiophenecarboxamide (B1294673) show thiophene ring carbons at approximately δ 140.7, 131.5, 129.2, and 128.4 ppm, and a carbonyl carbon around δ 163.3 ppm. rsc.org
Predicted NMR Chemical Shifts for this compound
| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Thiophene | CH (3, 4, 5 positions) | ~ 7.1 - 7.8 (multiplets) | ~ 128 - 132 |
| Thiophene | C -S (C2) | - | ~ 140 |
| Amide | NH | ~ 7.0 - 8.5 (broad singlet/triplet) | - |
| Amide | C =O | - | ~ 163 |
| Ethyl | -CH₂- | ~ 3.4 (quartet) | ~ 35 - 40 |
Note: Predicted values are estimates based on standard chemical shift ranges and data from analogous structures.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is critical for confirming the molecular weight and elemental formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the unambiguous confirmation of the molecular formula, C₇H₉NOS. The expected exact mass is approximately 155.0405 g/mol .
Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙) which can then undergo characteristic fragmentation. The most common fragmentation pathways for amides include alpha-cleavage adjacent to the carbonyl group and the nitrogen atom. libretexts.org The loss of the ethyl group ([M-29]⁺) is a likely fragmentation pathway. Another key fragmentation would be the cleavage of the amide bond, leading to the formation of the thiophene-2-carbonyl cation at m/z 111, which is often a stable and prominent fragment in such compounds. Data for the related N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide shows a top peak at m/z 110 and a second highest at m/z 111, supporting the stability of this thiophene-carbonyl fragment. nih.gov
Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 155 | [C₇H₉NOS]⁺˙ | Molecular Ion (M⁺˙) |
| 126 | [C₅H₄NOS]⁺ | Loss of ethyl radical (•CH₂CH₃) |
| 111 | [C₅H₃OS]⁺ | Cleavage of C-N bond (Thiophene-2-carbonyl cation) |
| 83 | [C₄H₃S]⁺ | Thienyl cation from further fragmentation |
Note: Fragmentation is complex and other pathways may occur.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. uh.edu
Key Vibrational Modes:
N-H Stretch: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹, corresponding to the stretching of the N-H bond in the secondary amide.
C-H Stretches: Aromatic C-H stretching vibrations from the thiophene ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.
Amide I (C=O Stretch): This is typically a very strong absorption in the IR spectrum, expected in the region of 1640-1680 cm⁻¹. For instance, the related ethyl 2-(thiophene-2-carboxamido)acetate shows a strong amide C=O band around 1650 cm⁻¹.
Amide II (N-H Bend & C-N Stretch): This band appears in the 1510-1570 cm⁻¹ range and is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations.
Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1400-1550 cm⁻¹ region. C-S stretching modes are typically found at lower wavenumbers, often between 600 and 900 cm⁻¹. nih.gov
Raman spectroscopy provides complementary information. While the polar C=O and N-H bonds give strong IR signals, the less polar bonds, such as the C=C and C-S bonds of the thiophene ring, often produce strong signals in the Raman spectrum. libretexts.org
Expected Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| N-H Stretch | Secondary Amide | 3200 - 3400 | Strong | Medium |
| C-H Stretch (Aromatic) | Thiophene | 3050 - 3150 | Medium | Strong |
| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2980 | Strong | Strong |
| Amide I (C=O Stretch) | Amide | 1640 - 1680 | Very Strong | Medium |
| Amide II (N-H Bend/C-N Stretch) | Amide | 1510 - 1570 | Strong | Weak |
| C=C Stretch | Thiophene | 1400 - 1550 | Medium-Strong | Strong |
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.
While the specific crystal structure for this compound is not publicly available, analysis of the closely related 2-thiophenecarboxamide provides significant insight. researchgate.net In the crystal lattice of 2-thiophenecarboxamide, molecules are linked by strong N-H···O hydrogen bonds between the amide proton (donor) and the carbonyl oxygen (acceptor) of an adjacent molecule. researchgate.net This interaction is a dominant feature, organizing the molecules into one-dimensional chains or tubes. researchgate.net
Typical Bond Parameters from Analogous Thiophenecarboxamide Structures
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C=O | ~ 1.24 Å |
| Bond Length | C-N (Amide) | ~ 1.33 Å |
| Bond Length | C-C (Thiophene-Carbonyl) | ~ 1.48 Å |
| Bond Length | C-S (Thiophene) | ~ 1.71 Å |
| Bond Angle | O=C-N | ~ 122° |
Note: Values are based on the crystal structure of 2-thiophenecarboxamide and other similar structures. researchgate.net
Computational Spectroscopy for Spectral Prediction and Interpretation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and interpreting the spectroscopic data of this compound. mdpi.com By calculating the molecule's optimized geometry and electronic structure, DFT can provide theoretical spectra that closely match experimental results.
Geometry Optimization: DFT calculations can predict the most stable conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
NMR Prediction: The GIAO (Gauge-Including Atomic Orbital) method within DFT can calculate ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra. nih.gov
Vibrational Analysis: DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. These calculated frequencies, often systematically scaled to correct for approximations, help in assigning specific vibrational modes to experimental peaks. mdpi.com
Electronic Properties: Methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, corresponding to UV-Visible absorption spectra, and provide insights into the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
These computational studies are invaluable, especially when experimental data is limited, as they provide a robust theoretical framework for understanding the molecule's spectroscopic properties. frontiersin.org
Theoretical and Computational Chemistry Analyses
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For thiophene-2-carboxamide derivatives, DFT calculations, often using the B3LYP/6-31G(d,p) level of theory, are employed to optimize molecular geometries and analyze electronic properties. nih.gov
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the electron-donating ability of a molecule, while the LUMO energy (ELUMO) is associated with its electron-accepting ability. The energy gap between HOMO and LUMO (ΔEH-L) is a critical indicator of molecular stability and reactivity. nih.gov For a series of thiophene-2-carboxamide derivatives, EHOMO values were found to range from -5.58 to -5.91 eV, and ELUMO values from -1.99 to -2.73 eV. nih.gov The resulting HOMO-LUMO energy gaps ranged from 3.11 to 3.83 eV. nih.gov A smaller energy gap suggests higher reactivity.
These studies reveal how different substituents on the thiophene (B33073) ring influence the electronic properties of the molecule. For instance, the presence of an aminothiophene group can lead to a higher ELUMO. nih.gov The distribution of HOMO and LUMO across the molecule provides insights into the regions most susceptible to electrophilic and nucleophilic attack, respectively.
Table 1: DFT-Calculated Electronic Properties of Thiophene-2-Carboxamide Derivatives
| Derivative Type | EHOMO (eV) | ELUMO (eV) | ΔEH-L (eV) |
|---|---|---|---|
| Hydroxyl | -5.6 to -5.8 | -2.0 to -2.5 | 3.2 - 3.7 |
| Methyl | -5.7 to -5.9 | -2.1 to -2.6 | 3.1 - 3.6 |
Quantum Chemical Calculations of Reactivity Descriptors
Quantum chemical calculations provide a range of reactivity descriptors that help in predicting the chemical behavior of molecules. These descriptors are derived from the electronic structure data obtained from methods like DFT. researchgate.net Important global reactivity descriptors include:
Chemical Potential (μ): Measures the escaping tendency of electrons from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.
Global Softness (S): The reciprocal of chemical hardness (1/η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These descriptors are crucial for understanding the reactivity and stability of thiophenecarboxamide derivatives. researchgate.net For example, a lower chemical hardness and higher global softness suggest greater reactivity. The electrophilicity index helps in predicting how a molecule will interact with biological nucleophiles.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations are used to study the conformational flexibility of molecules and the influence of the solvent environment. researchgate.net For N-methylthiophene-2-carboxamide, a close analogue of N-ethyl-2-thiophenecarboxamide, MD simulations have been combined with NMR experiments to investigate its conformational preferences. researchgate.net
These studies reveal the interplay of forces such as intramolecular hydrogen bonding and solvent polarity in determining the dominant conformations. researchgate.net The simulations can predict the distribution of different conformers in various solvents, which is critical for understanding how the molecule behaves in a biological environment. For thiophene-based arylamides, the weaker hydrogen-bonding ability of the sulfur atom compared to oxygen can lead to lower rotational barriers and different conformational preferences compared to their furan-based counterparts. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiophenecarboxamide Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For thiophenecarboxamide derivatives, QSAR studies are employed to identify the key molecular features that contribute to a specific biological effect, such as antibacterial or anticancer activity. nih.gov
In these studies, various molecular descriptors (e.g., topological, electronic, and physicochemical) are calculated for a set of thiophenecarboxamide analogues. Statistical methods, such as multiple linear regression, are then used to build a mathematical model that predicts the biological activity. These models can guide the design of new, more potent derivatives by indicating which structural modifications are likely to enhance activity. researchgate.net
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is widely used to understand the mechanism of action of thiophenecarboxamide derivatives and to predict their binding affinities for specific biological targets. colab.wsnih.gov
For example, thiophene-2-carboxamide derivatives have been docked into the active sites of various enzymes to explore their potential as inhibitors. colab.ws These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. nih.gov The docking scores and predicted binding energies help to rank compounds and identify promising candidates for further experimental investigation. nih.gov For instance, docking studies have been performed on thiophene derivatives with targets like cyclooxygenase (COX) enzymes to predict their anti-inflammatory potential. nih.gov
Table 2: Examples of Molecular Docking Targets for Thiophenecarboxamide Derivatives
| Target Protein | Biological Activity | Reference |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | Anti-inflammatory | nih.gov |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |
| Lanosterol 14α-demethylase | Antifungal | mdpi.com |
| DNA Topoisomerase IV | Antibacterial | mdpi.com |
Chemoinformatics and Database Mining for Structural Analogues and Data Correlation
Chemoinformatics involves the use of computational tools to analyze and organize chemical data. Databases such as PubChem and ChEMBL contain vast amounts of information on chemical compounds, including their structures, properties, and biological activities. nih.gov
Mining these databases allows for the identification of structural analogues of this compound. This can provide valuable information on related compounds, including their known biological effects and synthetic pathways. By correlating the structural features of these analogues with their reported activities, it is possible to gain insights that can inform the design of new thiophenecarboxamide derivatives with specific therapeutic properties. Chemoinformatic tools are also used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of new compounds, which is a crucial step in the drug discovery process. mdpi.com
Structure Activity Relationship Sar Investigations and Derivative Research
Systematic N-substituent Modifications (e.g., N-ethyl, N-benzyl, N-phenethyl)
Modifications to the N-substituent of the thiophenecarboxamide core have been shown to significantly influence the biological efficacy of these compounds. The size, shape, and electronic properties of the substituent attached to the amide nitrogen can dictate the potency and selectivity of the molecule.
Preliminary SAR studies on N-benzyl-N-phenylthiophene-2-carboxamide analogues as inhibitors of human enterovirus 71 (EV71) revealed that the N-substituent phenyl groups largely influenced the antiviral efficacy. In this series, the most potent compound was N-(4-bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide, which demonstrated an EC50 value of 1.42 μM. This highlights the importance of the electronic and steric properties of the N-benzyl group in achieving antiviral activity.
In a different context, research into agents that protect against aminoglycoside-induced hearing loss explored various N-substituents on a urea-thiophene carboxamide scaffold. One study noted that the removal of an N-ethyl substituent from a related analogue had only a modest effect on its protective activity, with the resulting compound showing an HC50 of 3.26 μM. washington.edu This suggests that for this particular biological target, smaller N-alkyl groups like ethyl may not be the primary drivers of potency compared to other structural features.
The surprising discovery that N-benzyl and, more specifically, N-(2-methoxy)benzyl substitutions could dramatically improve both binding affinity and functional activity of phenethylamine-based compounds has spurred interest in larger N-substituents. nih.gov This principle has been extended to other scaffolds, where N-benzyl groups are explored for their potential to enhance interactions with biological targets. The synthesis of compounds like N-Benzyl-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophene carboxamide further illustrates the chemical tractability and interest in exploring complex N-substituents. prepchem.com
Table 1: Effect of N-Substituent Modification on Biological Activity
| Compound Class | N-Substituent Example | Biological Target/Activity | Key Finding |
|---|---|---|---|
| N-benzyl-N-phenylthiophene-2-carboxamides | N-(4-bromobenzyl) | Enterovirus 71 Inhibition | N-substituent phenyl groups significantly influence anti-EV71 efficacy. |
| Urea-thiophene carboxamides | N-ethyl | Hair Cell Protection | Removal of the N-ethyl group had only a modest effect on protective activity. washington.edu |
Substituent Effects on the Thiophene (B33073) Ring System
The electronic and steric properties of substituents on the thiophene ring play a crucial role in the activity of thiophenecarboxamide derivatives. The aromaticity and planarity of the thiophene ring contribute to receptor binding, and functionalization can enhance selectivity and potency. mdpi.com
Studies on thiophene-2-carboxamide derivatives as antibacterial agents showed that compounds substituted with a methoxy group on an attached aryl ring exhibited the best inhibition against both Gram-positive and Gram-negative bacteria compared to those with methyl or chlorine substituents. nih.gov This indicates that electron-donating groups can positively modulate the antibacterial activity of this scaffold.
In the development of anticancer agents, the substitution pattern on the thiophene ring and associated aryl moieties is critical. For a series of ortho-amino thiophene carboxamides designed as VEGFR-2 inhibitors, the electronic properties of the substituents on an aryl ring were found to have a significant effect on cytotoxic activity. nih.gov Similarly, research on thiophene carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4) showed that having a trimethoxyphenyl moiety or similar substituents was effective for anticancer activity, likely due to achieving a polar surface area similar to CA-4, which aids in cell membrane permeation. nih.gov
Furthermore, the position of substituents is key. Research on 3-substituted thiophenes has been an area of focus, with studies exploring substitution reactions of 3-thenoic acid to create diverse derivatives. acs.org The use of a bromo-substituent as a blocking group at the C2-position of 3-substituted thiophenes allows for the regioselective introduction of aryl groups at the C5-position, enabling the synthesis of specifically functionalized thiophenes. researchgate.net
Molecular Interactions and Biological Target Engagement Studies of Thiophenecarboxamide Derivatives
Understanding how thiophenecarboxamide derivatives bind to their biological targets at a molecular level is essential for rational drug design. Techniques such as molecular docking and dynamics simulations are frequently used to elucidate these interactions.
In a study of thiophene carboxamide derivatives as anticancer agents targeting tubulin, molecular docking was performed to estimate the binding pattern within the tubulin-binding pocket (PDB ID: 6XER). nih.gov The analysis of the highest-ranked docked poses helped to explain the binding patterns and interactions. nih.gov Similarly, for derivatives designed as dual inhibitors of c-Jun N-Terminal Kinase (JNK), docking studies were performed using the X-ray coordinates of JNK1 (PDB code 1UKI) to define the binding site for the small molecules. nih.gov
These computational studies are often complemented by in vitro assays. For instance, the anti-inflammatory and anti-diabetic activities of thiophene carboxamide derivatives have been assessed through their interactions with key enzymes like cyclo-oxygenase (COX). researchgate.net In another study, the binding of thiophene carboxamide derivatives to target proteins was investigated, with results showing that the presence of the carboxamide and thienyl groups allows for a variety of associations in the active site. For example, one derivative formed an intermolecular hydrogen bond between its N-aniline group and Pro 145 of the target protein, while another showed a π-H interaction between its thiophene ring and Asp 146. nih.gov
The engagement with the biological target leads to downstream effects. Thiophene carboxamide derivatives have been identified as potent inhibitors of VEGFR-2, leading to apoptosis, and as inhibitors of mitochondrial complex I, resulting in antiproliferative effects. mdpi.com
Table 2: Examples of Molecular Interactions and Biological Targets
| Derivative Class | Biological Target | Key Interactions/Findings |
|---|---|---|
| Phenyl-thiophene-carboxamides | Tubulin | Docking studies used to estimate binding patterns within the colchicine-binding site. nih.gov |
| Thiophene-3-carboxamides | c-Jun N-Terminal Kinase (JNK) | Docking into the JIP/substrate docking site of JNK1. nih.gov |
| Thiophene-2-carboxamides | Bacterial Proteins | Hydrogen bonding (N-aniline with Pro 145) and π-H interactions (thiophene ring with Asp 146). nih.gov |
Molecular Recognition Studies of Thiophenecarboxamide Scaffolds
Molecular recognition focuses on the specific binding between molecules through non-covalent interactions. The thiophenecarboxamide structure serves as a versatile scaffold, a core molecular framework upon which various functional groups can be built to achieve specific recognition properties. nih.gov The inherent features of the thiophene ring, such as its aromaticity and the presence of the sulfur heteroatom, contribute to its value as a pharmacophore with diverse biological effects. mdpi.com
Studies on thioamides have highlighted their ability to form specific recognition patterns, often through N-H···N hydrogen bonds between the thioamide moiety and nitrogen-containing ligands. researchgate.net This principle of hydrogen bonding is central to the molecular recognition capabilities of the thiophenecarboxamide scaffold. The carboxamide group itself is a key participant in these interactions, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).
The electron delocalization of sulfur within the π-system of the thiophene ring influences its behavior as a reactive analog of benzene (B151609), further reinforcing its utility as a scaffold for achieving diverse biological interactions. mdpi.com The combination of the thiophene ring and the carboxamide linker provides a structurally defined framework that can be systematically modified to probe and optimize interactions with a biological target, making it an attractive scaffold for developing new therapeutic agents.
Development of Thiophenecarboxamide-based Molecular Probes
Molecular probes are essential tools for studying biological systems. They are molecules designed to detect or interact with specific targets, often incorporating a reporter group, such as a fluorophore. The thiophenecarboxamide scaffold can be adapted for this purpose, serving as the recognition element that directs the probe to its target.
While direct examples of N-ethyl-2-thiophenecarboxamide being used as a molecular probe are not prevalent in the provided context, the principles of probe design are applicable. The development of fluorogenic sensors, for example, often relies on a recognition event modulating the properties of a fluorescent molecule. mdpi.com A thiophenecarboxamide derivative with known affinity for a particular protein could be conjugated to a fluorophore like BODIPY. The binding event between the thiophenecarboxamide moiety and its target protein could then induce a change in the fluorophore's environment, leading to a "turn-on" or "turn-off" fluorescent signal. This strategy, known as disaggregation-induced emission (DIE), leverages the binding to keep the probe in a monomeric, fluorescent form. mdpi.com Such a tool would enable researchers to visualize the location and dynamics of the target molecule within cells or tissues.
Potential Applications in Advanced Materials Science and Engineering
Integration into Functional Organic Materials
There is currently no available research detailing the integration of N-ethyl-2-thiophenecarboxamide into functional organic materials.
Role in Organic Electronic and Optoelectronic Devices
The role of this compound in organic electronic and optoelectronic devices has not been documented in existing scientific literature.
Supramolecular Assembly and Self-Organized Systems
Information regarding the use of this compound in supramolecular assembly and self-organized systems is not present in the available research.
Polymer Chemistry and Composites Incorporating Thiophenecarboxamide Moieties
There is no specific research on the use of this compound in polymer chemistry or composites.
Catalysis and Industrial Chemical Processes
N-ethyl-2-thiophenecarboxamide as a Ligand in Homogeneous and Heterogeneous Catalysis
There is no documented use of this compound as a ligand in either homogeneous or heterogeneous catalysis. In theory, the nitrogen and sulfur atoms in the molecule possess lone pairs of electrons that could potentially coordinate to a metal center, a fundamental characteristic of a ligand. The nature of the N-ethyl and the thiophene-2-carboxamide moieties would influence the electronic and steric properties of any potential metal complex.
In homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands play a crucial role in stabilizing the metal center and influencing the selectivity and activity of the catalyst. For this compound to function as an effective ligand, it would need to form stable and catalytically active complexes with transition metals.
In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, ligands can be used to modify the surface of a solid support, thereby influencing the catalytic process. There is no evidence to suggest that this compound has been employed for this purpose.
Role in New Synthetic Pathways and Reaction Engineering
Given the absence of information on its catalytic activity, there are no established synthetic pathways or reaction engineering processes that utilize this compound. The development of new synthetic routes often relies on the discovery of novel catalysts that can enable previously challenging transformations or improve the efficiency of existing ones. Without foundational research into its catalytic properties, the role of this compound in this area remains unexplored.
Green Catalysis Approaches
Green catalysis focuses on the development of environmentally benign catalytic processes. This includes the use of non-toxic solvents, renewable feedstocks, and energy-efficient reaction conditions. While there is a broad interest in applying green chemistry principles to the synthesis and application of various chemical compounds, there are no specific green catalysis approaches that report the use of this compound.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The synthesis of thiophene (B33073) carboxamides is a cornerstone of their study, enabling the creation of diverse molecular libraries for various applications. While established methods exist, future research will focus on developing more efficient, cost-effective, and environmentally benign synthetic pathways.
Current synthetic strategies often involve the reaction of a thiophene carboxylic acid with an appropriate amine. For instance, the synthesis of related thiophene carboxamides has been achieved by reacting 5-bromothiophene-2-carboxylic acid with amines like 2-aminothiazole (B372263) or morpholine, using N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (B28879) (DMAP) as an acyl transfer catalyst. mdpi.com Another approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine. mdpi.com
Future research will likely explore:
Catalytic Innovations: The use of novel catalysts, including transition metal and organocatalysts, to improve reaction yields, reduce reaction times, and enhance selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are already used to modify thiophene scaffolds and could be further optimized. mdpi.com
Flow Chemistry: Implementing continuous flow synthesis methodologies can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.
Green Chemistry Approaches: The development of synthetic routes that utilize greener solvents, reduce waste generation, and employ atom-economical reactions will be a critical trend. This includes one-pot, multi-component reactions that can generate molecular complexity in a single step. bohrium.com
Table 1: Comparison of Synthetic Reagents for Thiophene Carboxamide Synthesis
| Reagent Type | Example | Role in Synthesis | Potential for Future Improvement |
|---|---|---|---|
| Dehydrating Agent | N,N'-dicyclohexylcarbodiimide (DCC) | Facilitates amide bond formation | Development of water-soluble or recyclable carbodiimides to simplify purification. |
| Acylating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride | Exploring milder and more selective activating agents to avoid harsh reaction conditions. |
| Catalyst | 4-dimethylaminopyridine (DMAP) | Acyl transfer catalyst | Designing more efficient and recoverable catalysts to improve sustainability. |
Advanced Computational Design and Predictive Modeling
Computational chemistry and molecular modeling are indispensable tools for accelerating the design and discovery of new compounds. For N-ethyl-2-thiophenecarboxamide and its analogs, these methods can predict molecular properties, guide synthetic efforts, and elucidate mechanisms of action at a molecular level.
Recent studies on thiophene carboxamide derivatives have successfully employed molecular dynamics simulations to understand their stability and interaction patterns within biological targets. mdpi.comresearchgate.net These simulations, running for time scales of 100 nanoseconds, can provide insights into the dynamic behavior of ligand-receptor complexes. mdpi.comresearchgate.net Furthermore, computational tools like the QikProp module are used to calculate pharmacokinetic and physicochemical descriptors, providing an early assessment of a compound's drug-likeness through ADME/T (absorption, distribution, metabolism, excretion, and toxicity) predictions. mdpi.com
Emerging trends in this area include:
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide highly accurate calculations of electronic structure, molecular geometries, and reaction energetics, aiding in the design of molecules with specific electronic or optical properties.
Machine Learning (ML) and Artificial Intelligence (AI): AI-driven platforms can analyze vast datasets to identify structure-activity relationships (SAR), predict biological activities, and even propose novel molecular structures with desired properties, significantly shortening the discovery cycle.
Kinetic Modeling: Predictive models can be developed to understand the transformation and degradation pathways of these compounds under various conditions, as has been demonstrated for other N-ethyl amide compounds. nih.gov
Exploration of New Interdisciplinary Research Avenues
The unique electronic and structural properties of the thiophene core make it a versatile building block for materials with diverse functionalities. researchgate.netresearchgate.net Thiophene-based materials have become a highly interdisciplinary field, with applications ranging from electronics and optoelectronics to biotechnology. bohrium.comresearchgate.net
Future interdisciplinary research involving this compound derivatives could venture into:
Organic Electronics: Thiophene-based polymers and small molecules are cornerstones in the development of organic semiconductors, finding use in organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.netuniss.it The specific this compound scaffold could be incorporated into larger conjugated systems to tune charge transport and photophysical properties.
Bioelectronics and Biosensors: The interface between biology and electronics is a rapidly growing field. unibo.it Thiophene-based compounds can be polymerized to create conductive materials that can interface with biological systems, offering potential for developing novel biosensors or neuromodulation technologies. unibo.it Their optical properties are also exploited for monitoring biological events involving proteins and DNA. researchgate.net
Smart Materials: The versatility of the thiophene structure allows for the design of materials that respond to external stimuli such as light, heat, or specific analytes. researchgate.net This could lead to applications in chemosensors and responsive coatings.
Table 2: Potential Interdisciplinary Applications of Thiophene Carboxamides
| Research Field | Potential Application | Key Thiophene Property |
|---|---|---|
| Organic Electronics | Active layer in transistors and solar cells | Semiconductor properties, charge mobility researchgate.netuniss.it |
| Bioelectronics | Components of biosensors, neural interfaces | Biocompatibility, conductivity, optical properties researchgate.netunibo.it |
| Materials Science | Building blocks for smart polymers and frameworks | Chemical robustness, structural versatility researchgate.netresearchgate.net |
Integration with High-Throughput Screening Methodologies (for non-prohibited research areas)
High-throughput screening (HTS) is a critical technology for rapidly evaluating large libraries of chemical compounds for a specific activity. lsu.edu Integrating the synthesis of this compound derivatives with HTS can dramatically accelerate the discovery of new lead compounds in areas such as materials science and agriculture.
HTS campaigns have been successfully used to identify hit compounds from libraries of carboxamide derivatives. nih.gov The process involves the automation of assays to test thousands of compounds in a short period, identifying those with the desired activity. lsu.edumdpi.com For example, HTS assays can be designed to measure inhibition of a specific enzyme or to identify compounds that disrupt biofilm formation. lsu.edumdpi.com
Future directions will focus on:
Developing Novel HTS Assays: Creating new and more efficient screening assays tailored to specific properties, such as conductivity, fluorescence, or catalytic activity, for materials science applications.
Phenotypic Screening: Utilizing cell-based phenotypic screens to identify compounds that induce a desired change in a cellular system without prior knowledge of the specific molecular target.
Combinatorial Chemistry: Combining HTS with combinatorial synthesis allows for the rapid generation and screening of large, focused libraries of this compound analogs, maximizing the efficiency of the discovery process.
Q & A
Q. What are the key steps for synthesizing N-ethyl-2-thiophenecarboxamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves coupling 2-thiophenecarboxylic acid with ethylamine via amidation. A standard procedure includes:
- Reaction Setup : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .
- Validation :
- NMR : Confirm absence of unreacted starting materials (e.g., δ ~10 ppm for carboxylic acid proton vs. δ ~8 ppm for amide NH).
- HPLC : Purity ≥95% with a C18 column (acetonitrile/water gradient) .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Q. Which spectroscopic techniques are critical for characterizing N-ethyl-2-thiophenecarboxamide, and what key peaks should be observed?
- Methodological Answer :
- ¹H/¹³C NMR :
- Thiophene protons: δ 7.2–7.5 ppm (multiplet for C3/C4 positions) and δ 6.9 ppm (C5 proton) .
- Amide NH: δ ~8.0 ppm (broad singlet, exchangeable with D2O).
- Ethyl group: δ 1.2 ppm (CH3 triplet) and δ 3.4 ppm (CH2 quartet) .
- IR : Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (NH stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 169 (C₇H₉NOS⁺) with fragmentation at m/z 121 (loss of ethylamine) .
Q. How can solubility challenges of N-ethyl-2-thiophenecarboxamide in aqueous media be addressed for biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound before dilution in buffer .
- Surfactants : Add Tween-80 (0.1% w/v) to improve dispersion .
- pH Adjustment : Increase solubility in basic media (pH >8) via deprotonation of the amide NH .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during N-ethyl-2-thiophenecarboxamide synthesis?
- Methodological Answer :
- Catalyst Screening : Test FeCl₃ or MoO₃ to enhance amidation efficiency (reported for analogous thiophene derivatives) .
- Temperature Control : Maintain 0–5°C during coupling to suppress racemization or hydrolysis .
- Solvent Selection : Replace DMF with CH₂Cl₂ for better control over exothermic reactions .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted ethylamine or dimerization products) .
Q. What strategies resolve contradictions in reported NMR data for N-ethyl-2-thiophenecarboxamide derivatives?
- Methodological Answer :
- Deuterated Solvent Effects : Compare data in DMSO-d₆ vs. CDCl₃; NH proton shifts vary significantly due to hydrogen bonding .
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can clarify rotational barriers in the amide bond .
- Crystallographic Validation : Cross-reference with single-crystal X-ray data (e.g., C=O bond length ~1.23 Å; thiophene ring planarity) .
Q. How can computational modeling predict the reactivity of N-ethyl-2-thiophenecarboxamide in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites .
- Solvent Effects : Apply PCM models to simulate reaction kinetics in polar aprotic solvents (e.g., DMF) .
- Transition State Analysis : Identify energy barriers for amide bond cleavage or thiophene ring functionalization .
Q. What analytical methods differentiate N-ethyl-2-thiophenecarboxamide from its structural isomers?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Correlate thiophene proton coupling patterns (e.g., 3J coupling between C3 and C4 protons) .
- X-ray Diffraction : Resolve regiochemical ambiguities (e.g., substitution at C2 vs. C3) .
- Raman Spectroscopy : Detect unique vibrational modes (e.g., 1550 cm⁻¹ for C-S stretching in 2-substituted thiophenes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
